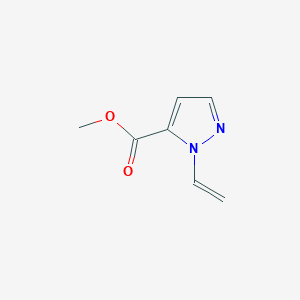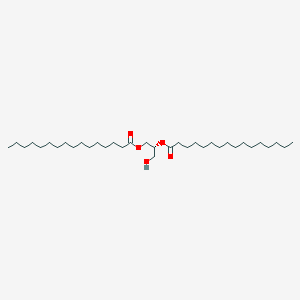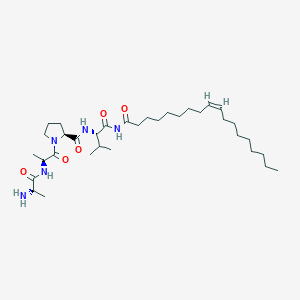
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), also known as MDPV, is a synthetic cathinone that has been of significant interest to the scientific community due to its potential as a research tool. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been used in various studies to investigate its potential as a research tool. It has been shown to act as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect has been studied in relation to addiction and reward pathways, as well as potential therapeutic applications for conditions such as depression and Parkinson's disease.
Mécanisme D'action
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect is similar to that of other psychostimulants, such as cocaine and amphetamines. Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with increased locomotor activity and stereotypy in animal studies. In addition, Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have potential neurotoxic effects, particularly in relation to dopamine neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has several advantages as a research tool, including its potency as a dopamine transporter inhibitor and its similarity to other psychostimulants. However, it also has several limitations, including its potential for neurotoxicity and its lack of selectivity for dopamine transporters over other neurotransmitter transporters.
Orientations Futures
There are several future directions for research on Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), including investigating its potential therapeutic applications for conditions such as depression and Parkinson's disease. In addition, further studies are needed to investigate its mechanism of action and potential neurotoxic effects. Finally, more selective dopamine transporter inhibitors should be developed to improve the specificity and safety of these compounds as research tools.
Méthodes De Synthèse
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of pyridine with formamide and ammonium formate, followed by reduction with sodium borohydride. Reductive amination involves the reaction of pyridine with methylamine and formaldehyde, followed by reduction with sodium borohydride. Condensation reactions involve the reaction of pyridine with ketones, such as acetone or ethyl methyl ketone, in the presence of a catalyst, such as sodium ethoxide.
Propriétés
Numéro CAS |
111969-15-4 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(1,6-dimethyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-7-9(8(2)11)5-4-6-10(7)3/h4-6H2,1-3H3 |
Clé InChI |
JSEZAOBHVPXLNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1C)C(=O)C |
SMILES canonique |
CC1=C(CCCN1C)C(=O)C |
Synonymes |
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



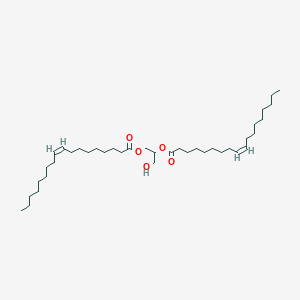
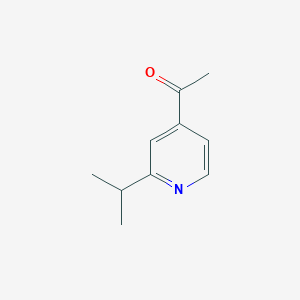
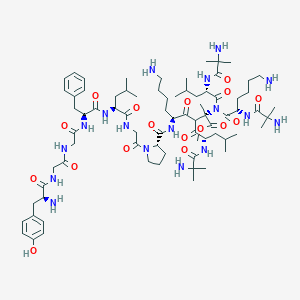

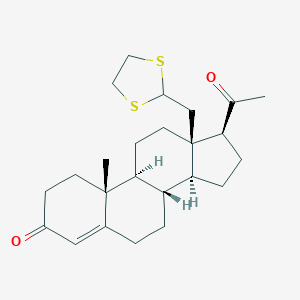

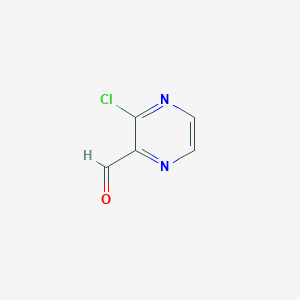


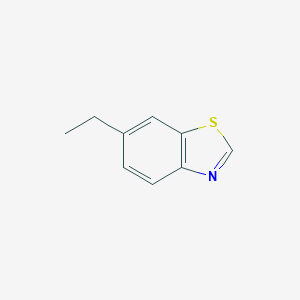
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
